molecular formula C15H11BrN2 B3185807 7-Bromo-2-phenylquinolin-4-amine CAS No. 1189106-27-1

7-Bromo-2-phenylquinolin-4-amine

Cat. No.: B3185807
CAS No.: 1189106-27-1
M. Wt: 299.16 g/mol
InChI Key: ZKTZXHHKYZNYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-phenylquinolin-4-amine (CAS 1189106-27-1) is a chemical compound with the molecular formula C15H11BrN2 and a molecular weight of 299.17 g/mol. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of novel therapeutic agents. This 4-aminoquinoline derivative is of significant research value as a key scaffold for designing potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease . The bromine atom at the 7-position and the phenyl ring at the 2-position are critical structural features that contribute to its bioactivity and make it a valuable precursor for further functionalization via cross-coupling reactions . Beyond neuroscience, the 4-aminoquinoline core is a privileged structure in drug discovery, with documented potential in anticancer research and as a building block for antimalarial compounds . This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1189106-27-1

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

7-bromo-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H11BrN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18)

InChI Key

ZKTZXHHKYZNYMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility
7-Bromo-2-phenylquinolin-4-amine C15H11BrN2 299.17 ~3.5 Low (non-polar)
6-Bromo-N-(3-(DFM)Ph)quinolin-4-amine C16H12BrF2N2 349.18 ~2.8 Moderate
7-Bromoquinolin-4-ol C9H7BrNO 225.06 ~1.9 High (polar)

*Predicted using fragment-based methods.

Q & A

Q. Advanced

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